molecular formula C10H14O4 B1297742 1,2,3,4-Tetramethoxybenzene CAS No. 21450-56-6

1,2,3,4-Tetramethoxybenzene

Cat. No.: B1297742
CAS No.: 21450-56-6
M. Wt: 198.22 g/mol
InChI Key: QCNHIJXDZKTWSA-UHFFFAOYSA-N
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Description

1,2,3,4-Tetramethoxybenzene (C₁₀H₁₄O₄) is a methoxy-substituted aromatic compound characterized by four methoxy (-OCH₃) groups attached to adjacent carbon atoms on a benzene ring. It is naturally found in fermented products such as Pu-erh tea, where it contributes to stale and musty odors . Synthetically, it serves as a precursor for derivatives like 2,3,4,5-tetramethoxyacetophenone, which are intermediates in organic synthesis . Its chemical reactivity, particularly in redox reactions and enzymatic oxidation, has been extensively studied .

Preparation Methods

Synthesis from Gallacetophenone

One of the most notable methods involves the partial methylation of gallacetophenone:

  • Reagents : Gallacetophenone, anhydrous potassium carbonate, and methyl iodide.
  • Procedure :
    • A mixture of gallacetophenone (84 g) in dry acetone (500 mL) is treated with anhydrous potassium carbonate (250 g) and redistilled methyl iodide (62.5 mL).
    • The mixture is refluxed for six hours.
    • After cooling, the product is filtered and concentrated to yield crystals.
  • Yield : Approximately 46.2 g (47% yield) of 1,2,3,4-tetramethoxybenzene with a melting point of 78-79 °C.

Dakin Oxidation Method

Another approach involves Dakin oxidation followed by methylation:

  • Reagents : 2-Hydroxy-3,4-dimethoxyacetophenone as an intermediate.
  • Procedure :
    • The intermediate undergoes oxidation to yield 1,2-dihydroxy-3,4-dimethoxybenzene.
    • This compound is then treated with methyl sulfate and aqueous sodium hydroxide.
  • Yield : This method reportedly yields 96% of the desired product.

Methylation of Hydroquinones

A method utilizing hydroquinones as intermediates has also been explored:

  • Reagents : 2,3-Dimethoxyhydroquinone and iodomethane.
  • Procedure :
    • The hydroquinone is methylated using iodomethane in a suitable solvent under controlled conditions.
  • Yield : Specific yields vary depending on reaction conditions but can be optimized for higher efficiency.

Summary Table of Preparation Methods

Method Key Reagents Reaction Conditions Yield (%) Melting Point (°C)
Gallacetophenone Methylation Gallacetophenone, K₂CO₃, Methyl Iodide Reflux in dry acetone 47% 78-79
Dakin Oxidation 2-Hydroxy-3,4-dimethoxyacetophenone Methyl sulfate + NaOH 96% Not specified
Hydroquinone Methylation 2,3-Dimethoxyhydroquinone, Iodomethane Controlled methylation Varies Not specified

The synthesis of this compound has been explored in various studies due to its potential applications in organic synthesis and materials science. The compound can undergo electrophilic aromatic substitution reactions due to the electron-donating nature of the methoxy groups. These reactions include halogenation and nitration.

Additionally, its unique structure allows for potential oxidation reactions that can convert it into phenolic compounds or quinones under specific conditions.

Chemical Reactions Analysis

Types of Reactions: 1,2,3,4-Tetramethoxybenzene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction of this compound can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Sodium methoxide (NaOCH3) in methanol.

Major Products:

Scientific Research Applications

Organic Synthesis

1,2,3,4-Tetramethoxybenzene is utilized as a precursor in the synthesis of various organic compounds. Its methoxy groups enhance its reactivity and facilitate electrophilic aromatic substitution reactions. For instance:

  • Synthesis of Sulfonyl Chlorides: It can be reacted with chlorosulfonic acid to produce 1,2,3,4-tetramethylbenzene-5-chlorosulfonyl chloride, which is useful in further chemical transformations .

Materials Science

The compound serves as an important building block for molecular wires and other electronic materials. Its structural properties allow for the formation of conductive pathways in organic electronics:

  • Molecular Wires: Research has shown that tetramethoxybenzene derivatives can be integrated into molecular wires, enhancing their conductivity and stability .

Medicinal Chemistry

In the realm of medicinal chemistry, this compound derivatives have been investigated for their potential therapeutic applications:

  • Anticancer Activity: Certain derivatives have demonstrated promising anticancer properties by inhibiting tubulin polymerization and affecting cancer cell proliferation. For example, studies indicate that compounds derived from tetramethoxybenzene exhibit significant cytotoxicity against various cancer cell lines .

Environmental Chemistry

The compound has been studied for its role in the emission of volatile organic compounds (VOCs) from biological systems. Research indicates that it can modulate VOC emissions in response to environmental changes:

  • Chitosan Interaction: In studies involving chitosan-treated samples of fungi, this compound was identified among the key VOCs emitted during growth phases .

Case Studies

Study FocusFindings
Synthesis of Sulfonyl ChloridesSuccessful reaction with chlorosulfonic acid to generate sulfonyl chloride derivatives .
Molecular WiresEnhanced conductivity observed when incorporated into molecular wire structures .
Anticancer ActivitySignificant inhibition of tumor growth in xenograft models using tetramethoxybenzene derivatives .
VOC Emission ModulationIncreased emission of tetramethoxybenzene in fungal cultures treated with chitosan .

Mechanism of Action

The mechanism of action of 1,2,3,4-tetramethoxybenzene involves its interaction with various molecular targets and pathways. The methoxy groups on the benzene ring can participate in electron-donating interactions, making the compound a good electron donor. This property is exploited in reactions involving electron transfer, such as in the formation of molecular wires for electronic applications .

Comparison with Similar Compounds

Structural Isomers: 1,2,4,5-Tetramethoxybenzene

The structural isomer 1,2,4,5-tetramethoxybenzene (C₁₀H₁₄O₄) exhibits distinct electronic properties due to its para-substituted methoxy groups. Key differences include:

Substituted Derivatives

2,3,4,5-Tetramethoxytoluene (TeMT)

  • Structure : A methyl-substituted derivative (C₁₁H₁₆O₄) synthesized from 1,2,3,4-tetramethoxybenzene via Friedel-Crafts alkylation .
  • Reactivity: The methyl group enhances steric hindrance, reducing electrophilic substitution reactivity. It is a key intermediate in quinone synthesis, achieving 27.9% overall yield in optimized conditions .

1-Allyl-2,3,4,5-tetramethoxybenzene

  • Natural Occurrence : A major constituent (13.14%) in Petroselinum crispum (parsley) essential oil, contributing to flavor .
  • Odor Profile: Provides herbaceous and spicy notes, contrasting with the stale/musty odor of this compound in teas .

Lower Methoxy Analogs

Trimethoxybenzenes

  • 1,2,3-Trimethoxybenzene : Exhibits a higher recovery rate (79.55%) in salting-out re-distillation (SRD) compared to this compound (72.98%), suggesting lower hydrophobicity .
  • 1,2,4-Trimethoxybenzene: A key odorant in raw Pu-erh tea, contributing floral and sweet notes, unlike the musty profile of its tetramethoxy counterpart .

Dimethoxybenzenes

  • 1,2-Dimethoxybenzene : Lower recovery rates (74.81% with SRD) compared to tetramethoxy derivatives, indicating solubility differences influenced by methoxy group count .

Key Findings and Implications

  • Odor Contributions: Methoxy group count and substitution patterns dictate odor profiles. Tetramethoxybenzenes dominate stale/musty notes in fermented teas, while allyl-substituted derivatives enhance herbal flavors .
  • Synthetic Utility: this compound’s versatility in synthesizing acetophenones and toluenes underscores its role in medicinal chemistry .
  • Enzymatic Specificity : Structural isomers exhibit divergent reactivity with peroxidases, informing biocatalytic applications .

Biological Activity

1,2,3,4-Tetramethoxybenzene (C10H14O4) is an organic compound characterized by four methoxy groups attached to a benzene ring. This compound is notable for its potential biological activities, including antimicrobial and antioxidant properties, and has been the subject of various scientific studies aimed at understanding its mechanisms and applications.

Chemical Structure

The structure of this compound features four methoxy substituents located at the 1, 2, 3, and 4 positions on the benzene ring. This arrangement significantly influences its chemical reactivity and biological activity.

Synthesis Methods

This compound can be synthesized through several methods:

  • Methylation of 1,2,3,4-Tetrahydroxybenzene : This involves using methyl iodide (CH3I) and a base like potassium carbonate (K2CO3) in a solvent such as acetone under reflux conditions.
  • Industrial Production : Dimethyl sulfate (DMS) can be employed as a methylating agent in the presence of sodium hydroxide (NaOH) and dimethylformamide (DMF) at elevated temperatures to achieve higher yields.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against various pathogens. A study highlighted its effectiveness against certain bacterial strains, suggesting its potential use in developing new antimicrobial agents .

Antioxidant Activity

The compound has also been investigated for its antioxidant properties. It is believed that the electron-donating nature of the methoxy groups enhances its ability to scavenge free radicals. This property may contribute to its protective effects against oxidative stress-related diseases .

The biological activity of this compound is thought to stem from its interaction with molecular targets involved in redox signaling pathways. The compound's ability to donate electrons allows it to participate in various biochemical reactions that mitigate oxidative damage .

Study on Antimicrobial Activity

A study published in PubMed Central examined the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. The results indicated a significant reduction in bacterial growth at specific concentrations of the compound .

Antioxidant Efficacy Analysis

Another research article focused on the antioxidant capacity of this compound using various assays such as DPPH radical scavenging and ABTS assays. The findings demonstrated that the compound exhibited a strong ability to neutralize free radicals compared to standard antioxidants like ascorbic acid .

Comparative Analysis with Related Compounds

CompoundAntimicrobial ActivityAntioxidant Activity
This compoundModerateHigh
1,2-DimethoxybenzeneLowModerate
1-Methoxy-4-hydroxybenzeneLowHigh

This table illustrates that while this compound possesses moderate antimicrobial activity compared to other methoxy-substituted benzenes, it shows significant antioxidant potential.

Q & A

Basic Research Questions

Q. What are the key spectroscopic methods for structural characterization of 1,2,3,4-tetramethoxybenzene, and how do solvent effects influence its spectral properties?

  • Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy, particularly 1^1H and 13^{13}C NMR, is critical for confirming the substitution pattern of methoxy groups. Infrared (IR) spectroscopy can identify O–CH3_3 stretching vibrations (~2830 cm1^{-1}). Solvent polarity significantly impacts spectral line widths and asymmetries, as observed in H2_2SO4_4-CH3_3NO2_2 versus AlCl3_3-CH3_3NO2_2 systems, where ion-pairing effects alter line-width asymmetries in 1^1H NMR . Gas chromatography-mass spectrometry (GC/MS) is recommended for purity analysis, especially when deuterated analogs (e.g., C6_6D2_2(CH3_3)4_4) are used as internal standards .

Q. How can researchers design experiments to isolate and quantify this compound in complex matrices like plant extracts?

  • Methodological Answer : Use steam distillation or solid-phase microextraction (SPME) coupled with GC/MS for isolation. For quantification, employ calibration curves with deuterated internal standards (e.g., this compound-d3_3) to account for matrix interference. Odor activity value (OAV) calculations are critical for linking concentration to sensory perception in applications like tea fermentation studies, where this compound contributes "herbal" notes .

Q. What synthetic routes are available for this compound, and what are their limitations?

  • Methodological Answer : Common methods include Friedel-Crafts alkylation of 1,2,3-trimethoxybenzene with methylating agents (e.g., dimethyl sulfate) under acidic catalysis. Challenges include regioselectivity and over-methylation; careful stoichiometric control and low-temperature conditions (~0°C) mitigate side reactions. Deuterated analogs (e.g., C6_6D2_2(CD3_3)4_4) require anhydrous conditions to prevent H/D exchange .

Advanced Research Questions

Q. How does this compound participate in hole-transfer mechanisms in photochemical dyads, and what experimental techniques validate these pathways?

  • Methodological Answer : In Ru(bpy)3_3-phenothiazine dyads, transient absorption spectroscopy (TAS) monitors hole transfer from the photooxidized Ru complex to phenothiazine via the tetramethoxybenzene bridge. Electrochemical impedance spectroscopy (EIS) quantifies charge-transfer kinetics, while density functional theory (DFT) simulations model electron-density redistribution across the methoxy-substituted aromatic system .

Q. What solvent-dependent redox behaviors of this compound are critical for its application in oxidative catalysis?

  • Methodological Answer : Cyclic voltammetry (CV) in aprotic solvents (e.g., CH3_3CN) reveals reversible oxidation peaks at ~1.2 V (vs. Ag/AgCl), while protic solvents (e.g., H2_2SO4_4) induce irreversible oxidation due to proton-coupled electron transfer (PCET). These properties inform its use as a mediator in cytochrome P450-catalyzed oxidations, where methoxy groups stabilize radical intermediates .

Q. How can computational modeling resolve contradictions in experimental data on the solvent-dependent spectral properties of this compound?

  • Methodological Answer : Molecular dynamics (MD) simulations with explicit solvent models (e.g., H2_2SO4_4 vs. AlCl3_3-CH3_3NO2_2) can predict ion-pairing effects on NMR line widths. Time-dependent DFT (TDDFT) calculations correlate solvent polarity with UV-vis absorption shifts. Discrepancies between experimental and simulated dipolar coefficients highlight the need for hybrid quantum mechanics/molecular mechanics (QM/MM) approaches .

Q. What role does this compound play in microbial fermentation processes, and how can its metabolic pathways be tracked?

  • Methodological Answer : During pile fermentation of Pu-erh tea, stable isotope labeling (e.g., 13^{13}C-methoxy groups) combined with GC×GC-TOFMS tracks its biotransformation into odor-active derivatives like 1,2,3-trimethoxy-5-methylbenzene. Metabolomic networks reconstructed via orthogonal partial least squares discriminant analysis (OPLS-DA) identify fermentation stage-specific biomarkers .

Q. What strategies ensure high purity of deuterated this compound analogs for mechanistic studies in isotopic labeling experiments?

  • Methodological Answer : Use repeated recrystallization in deuterated solvents (e.g., D2_2O or CD3_3OD) to minimize proton contamination. Confirm isotopic enrichment (>98 atom% D) via high-resolution mass spectrometry (HRMS) and 2^2H NMR. Storage at –20°C in amber vials prevents photodegradation and isotopic exchange .

Properties

IUPAC Name

1,2,3,4-tetramethoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14O4/c1-11-7-5-6-8(12-2)10(14-4)9(7)13-3/h5-6H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCNHIJXDZKTWSA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=C(C=C1)OC)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50944046
Record name 1,2,3,4-Tetramethoxybenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50944046
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21450-56-6
Record name 1,2,3,4-Tetramethoxybenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50944046
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Following the procedure by Tremblay et al.,17 17 (3.851 g, 20.9 mmol) was dissolved in dry acetone (90.0 ml), and K2CO3 (9.36 g, 67.7 mmol) was added followed by MeI (9.0 mL, 144 mmol). The reaction was heated under reflux for 26 h and monitored by TLC (1:9 EtOAc:hexanes) for completion. When complete the reaction was cooled to room temperature and filtered. The acetone was removed under reduced pressure and the residue was taken up in CH2Cl2 (50 mL). The suspension was filtered, dried over MgSO4, filtered again, and condensed. The crude product can be purified by flash chromatography (1:4 EtOAc:hexanes), however, recrystallization from Et2O/hexanes was sufficient to provide pure 18 (3.405 g, 17.2 mmol, 82%) as white needles.
Name
Quantity
3.851 g
Type
reactant
Reaction Step One
Name
Quantity
9.36 g
Type
reactant
Reaction Step Two
Name
Quantity
9 mL
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
90 mL
Type
solvent
Reaction Step Five
[Compound]
Name
hexanes
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six
Name
Yield
82%

Retrosynthesis Analysis

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